![molecular formula C9H8ClF3O B1530690 (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1072105-58-8](/img/structure/B1530690.png)
(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
説明
“(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is an organic compound that belongs to the class of trifluoromethylbenzenes . It is also known as “®-alpha-Methyl-4-(trifluoromethyl)benzyl alcohol” or "4-[(1R)-1-Hydroxyethyl]benzotrifluoride" .
Synthesis Analysis
A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol has been developed by recombinant Escherichia coli cells with excellent enantioselectivity . The process involves the use of isopropanol as a cosolvent to improve the efficacy of the reaction . Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9F3O . The InChI code is 1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 .Chemical Reactions Analysis
The compound is primarily used in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is highly enantioselective and more efficient in a polar organic solvent-aqueous system than in a buffer solution .Physical and Chemical Properties Analysis
The compound is a clear colorless to pale yellow liquid . It has a density of 1.23 g/cm3 . The boiling point is 232.8±0.0 °C at 760 mmHg . The flash point is 98.3±0.0 °C . The refractive index is 1.462 .科学的研究の応用
Enzymatic Process Development for Chiral Synthesis
One significant application of "(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol" is its role as a vital chiral intermediate in the synthesis of pharmaceuticals like Ticagrelor, which is used for treating acute coronary syndromes. A ketoreductase (KRED) was successfully utilized to transform its ketone precursor into the chiral alcohol with high enantiomeric excess, demonstrating an efficient, green, and scalable process suitable for industrial application due to its high productivity and environmental soundness (Guo et al., 2017).
Advancements in Polymerization Techniques
Research into the complexation of trifluoromethanesulphonates (triflates) with their conjugate acids led to insights into the polymerization of ethylenic monomers. This work explored the solvation strengths of triflates in different solvents, providing a foundation for understanding the conditions under which covalent triflates could be generated, impacting the synthesis of ethylenic compounds and ethers. Such research is crucial for developing new materials and enhancing polymerization techniques (Souverain et al., 1980).
Catalytic Applications in Organic Synthesis
The compound's utility extends to catalytic applications, particularly in the context of asymmetric transfer hydrogenation. Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their efficacy in the catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. This research contributes to the development of more efficient and selective catalysts for use in organic synthesis, highlighting the compound's role in facilitating reactions under milder conditions and with greater control over product chirality (Yang et al., 1997).
Contributions to Material Science
Additionally, the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamine monomers, including compounds related to "this compound," have significant implications for material science. These fluorine-containing polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in various organic solvents, making them valuable for high-performance applications in aerospace, electronics, and beyond (Yin et al., 2005).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . Trifluoromethylbenzenes have been found to exhibit numerous pharmacological activities .
Biochemical Pathways
It is known that trifluoromethylbenzenes, the class of compounds to which this molecule belongs, can significantly affect pharmaceutical growth .
Result of Action
It is known that ®-1-[4-(trifluoromethyl)phenyl]ethanol, a compound with a similar structure, is an important pharmaceutical intermediate of a chemokine ccr5 antagonist . This antagonist is widely used in AIDS patients to inhibit the replication of HIV-1 via blockade of its entry into cells .
Action Environment
It is known that the compound should be used in a well-ventilated area .
特性
IUPAC Name |
(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
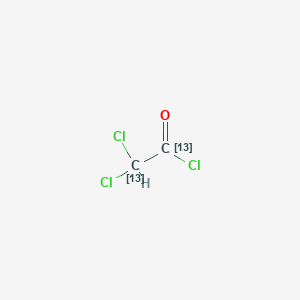
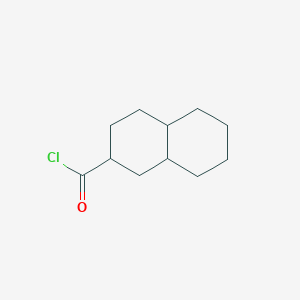

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
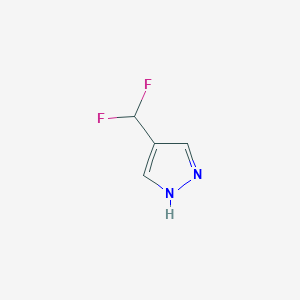
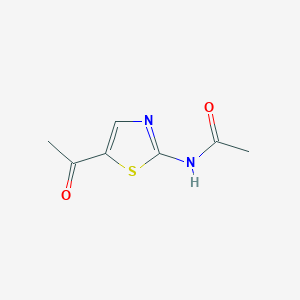
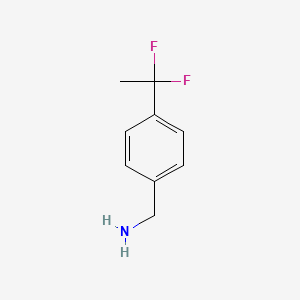
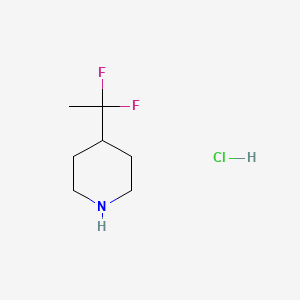
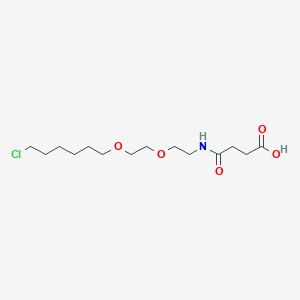

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
